

Cyclopentanecarboxylic Acid: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Cyclopentanecarboxylic acid

Cat. No.: B140494

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Introduction

Cyclopentanecarboxylic acid (CAS No. 3400-45-1) is a cyclic carboxylic acid comprising a five-membered cyclopentane ring attached to a carboxyl functional group.^[1] This compound, appearing as a colorless to pale yellow liquid or solid depending on the temperature, serves as a crucial building block in organic synthesis.^{[1][2]} Its utility is particularly noted in the preparation of pharmaceuticals, agrochemicals, and other specialized fine chemicals.^{[2][3]} The presence of the polar carboxyl group lends it moderate solubility in water, while it remains highly soluble in organic solvents.^{[1][4]} This guide provides an in-depth look at its nomenclature, physicochemical properties, synthesis protocols, and analytical methodologies for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The internationally recognized IUPAC name for this compound is **cyclopentanecarboxylic acid**.^{[5][6]}

It is also known by several other names and identifiers in commercial and research contexts:

- Carboxycyclopentane^{[2][3]}
- Cyclopentanoic acid^{[1][3][5]}

- Cyclopentylcarboxylic acid[1][3][5]
- Cyclopentyl formic acid[2]
- Cyclopentylmethanoic acid[5][7]
- NSC 59714[1][2][5]

Physicochemical Properties

A summary of the key quantitative properties of **cyclopentanecarboxylic acid** is presented below. These properties are fundamental for its application in experimental design and chemical processing.

Property	Value	Unit
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14	g/mol
Melting Point	3-5[2], -7[8]	°C
Boiling Point	216[2], 212[8]	°C
Density	1.053 (at 25 °C)	g/mL
Refractive Index (n _{20/D})	1.453	
pKa	4.99 (at 25 °C)	
Water Solubility	Moderately Soluble[4]	

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide established protocols for the synthesis and analysis of **cyclopentanecarboxylic acid**.

Synthesis of Cyclopentanecarboxylic Acid via Hydrogenation

This protocol describes a two-step synthesis starting from cyclopentene oxide.[9]

Step 1: Synthesis of 2-hydroxycyclopentanecarboxylic acid

- Dissolve 8.4g (0.1 mol) of cyclopentene oxide in 50 mL of thoroughly dried DMF.
- While stirring, add 2.4g (0.1 mol) of magnesium powder to the solution.
- Cool the mixture to -10°C.
- Simultaneously introduce carbon dioxide gas into the solution while adding 16.3g (1.5 mol) of TMSCl.
- Allow the reaction to proceed for 4-5 hours, maintaining a temperature below 0°C.
- Add the resulting filtrate to a 1N hydrochloric acid solution to adjust the pH to 3-4.
- Extract the aqueous solution twice with 60 mL portions of ethyl acetate.
- Wash the combined organic layers with saturated brine.
- Distill the organic layer to yield 2-hydroxycyclopentanecarboxylic acid.[9]

Step 2: Hydrogenation to Cyclopentanecarboxylic acid

- Dissolve 11.58g (89 mmol) of the 2-hydroxycyclopentanecarboxylic acid from Step 1 in 80 mL of ethanol.
- Add 0.33g of 10% Pd/C catalyst and 0.13g of chloric acid.
- Replace the atmosphere in the reactor with nitrogen gas three times.
- Introduce hydrogen gas at a pressure of 3-4 kg/cm² and heat the reaction to 45-50°C for 6 hours.[9]
- Filter the mixture to remove the Pd/C catalyst.
- Evaporate the majority of the solvent.

- Add 15% hydrochloric acid to adjust the pH to 2-3.
- Extract the product with 90 mL of ethyl acetate.
- Perform vacuum distillation on the organic layer to obtain liquid **cyclopentanecarboxylic acid**.[\[9\]](#)

Analytical Method: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of **cyclopentanecarboxylic acid**.

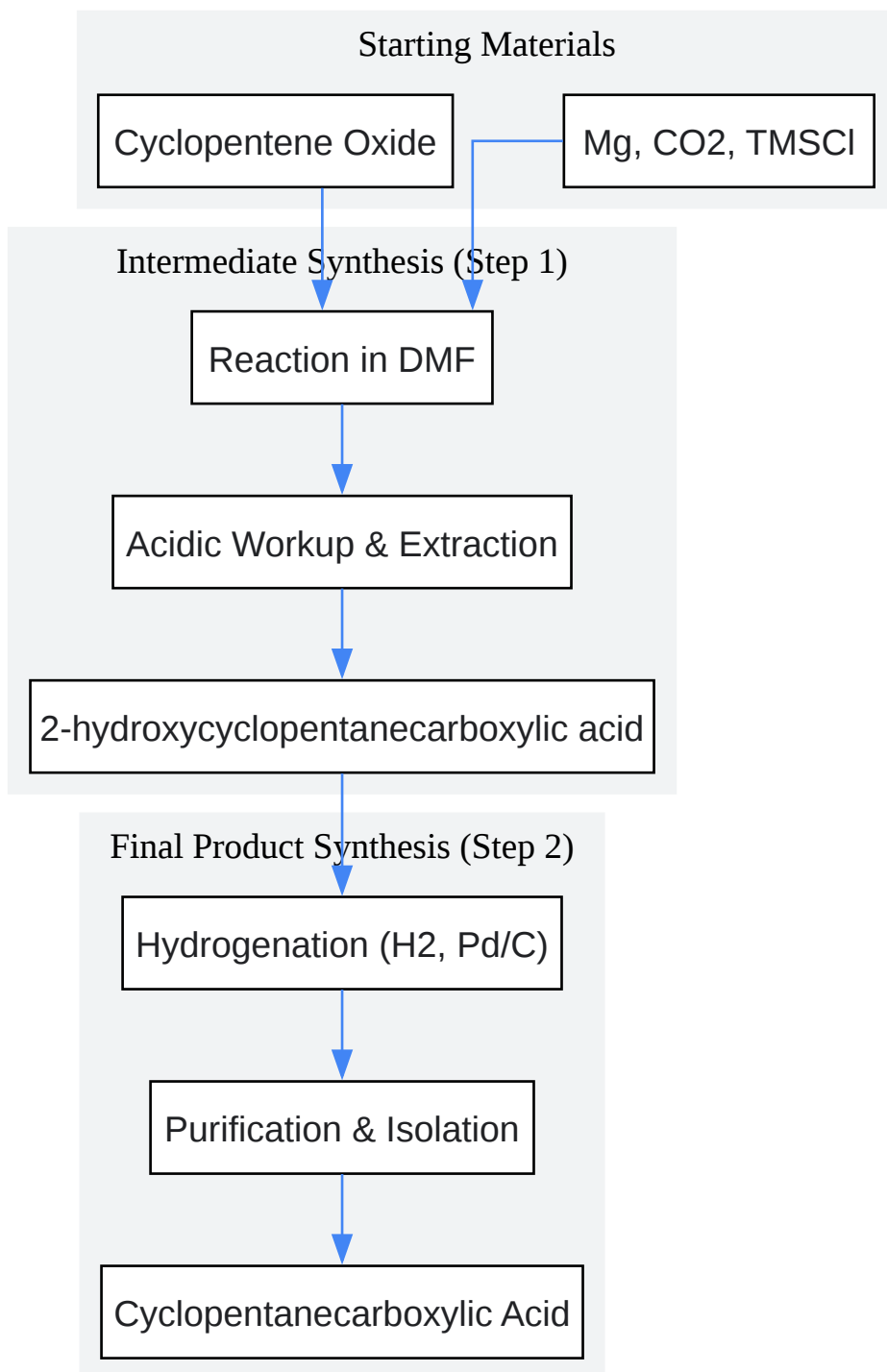
- Column: Newcrom R1, a reverse-phase column with low silanol activity.[\[10\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier.
 - For standard analysis, phosphoric acid is used.[\[10\]](#)
 - For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[\[10\]](#)
- Detection:
 - UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.[\[11\]](#)
 - For enhanced sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS).[\[11\]](#)
- Quantitation: Generate a calibration curve using certified standards of **cyclopentanecarboxylic acid** to determine the concentration in unknown samples.

Visualized Workflow and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide visual representations relevant to **cyclopentanecarboxylic acid**.

Logical Workflow for Synthesis

The diagram below illustrates the key stages in the synthesis of **cyclopentanecarboxylic acid** from cyclopentene oxide, as detailed in the experimental protocol.

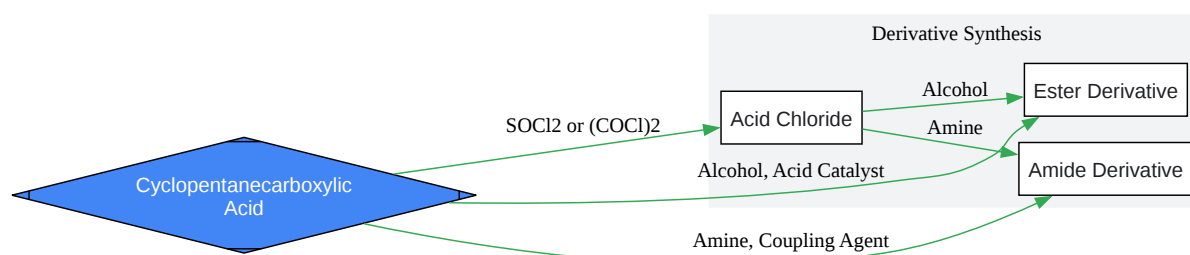


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Caption: Workflow for the synthesis of **Cyclopentanecarboxylic Acid**.

General Reaction Pathway

Carboxylic acids are versatile functional groups. This diagram shows the central role of **cyclopentanecarboxylic acid** as a precursor to other important chemical entities like esters and amides, which are common in drug development.



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Caption: Key synthetic pathways from **Cyclopentanecarboxylic Acid**.

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